molecular formula C15H16N2O3S B5338057 N,2-dimethyl-5-(phenylsulfamoyl)benzamide

N,2-dimethyl-5-(phenylsulfamoyl)benzamide

Cat. No.: B5338057
M. Wt: 304.4 g/mol
InChI Key: DAQUYANVVNCEGF-UHFFFAOYSA-N
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Description

N,2-dimethyl-5-(phenylsulfamoyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with dimethyl and phenylsulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-5-(phenylsulfamoyl)benzamide typically involves the reaction of 2,5-dimethylbenzoic acid with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then converted to the final benzamide product by reaction with an amine source, such as dimethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-5-(phenylsulfamoyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,2-dimethyl-5-(phenylsulfamoyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,2-dimethyl-5-(phenylsulfamoyl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The phenylsulfamoyl group can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2-dimethyl-5-(phenylsulfamoyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N,2-dimethyl-5-(phenylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-11-8-9-13(10-14(11)15(18)16-2)21(19,20)17-12-6-4-3-5-7-12/h3-10,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQUYANVVNCEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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